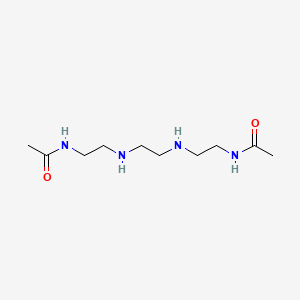
2-(Methylamino)-1-(4-methylphenyl)butan-1-one;hydrochloride
Overview
Description
2-(Methylamino)-1-(4-methylphenyl)butan-1-one;hydrochloride, commonly known as MMB-Chloride, is a synthetic compound found in many pharmaceuticals and research chemicals. It is a white, crystalline powder that is soluble in water. MMB-Chloride has a wide range of applications in scientific research, including as a reagent for synthesis, as a tool for drug discovery, and as a probe for biochemical and physiological studies.
Scientific Research Applications
Metabolism and Detection
- Metabolic Pathways : The compound undergoes major metabolic pathways including N-dealkylation, demethylenation followed by O-methylation, and beta-ketone reduction. It is primarily metabolized into 4-hydroxy-3-methoxy metabolites (Zaitsu et al., 2009).
Spectroscopic and Structural Analysis
- X-Ray Structures and Computational Studies : The compound's structures have been characterized using various techniques, including X-ray diffraction, FTIR, UV–Vis, and NMR spectroscopy, providing essential information for understanding its properties (Nycz et al., 2011).
- Identification and Derivatization : The compound has been identified and studied through combinations of GC-MS, IR, NMR, electronic absorption spectroscopy, and single-crystal X-ray diffraction methods, showcasing its distinct spectroscopic features (Nycz et al., 2016).
Chemical Synthesis
- Synthesis of Derivatives : Research has been conducted on the synthesis of lepidine and its derivatives from this compound, demonstrating its utility in creating potentially biologically active compounds (Ardashev et al., 1967).
- Antiviral Activity : Studies on adamantyl-containing β-aminoketones, related to this compound, have shown potential antiviral properties, suggesting its use in developing antiviral medications (Makarova et al., 2001).
Crystallographic Studies
- Crystallographic Structure Analysis : The crystallographic structure of compounds related to 2-(Methylamino)-1-(4-methylphenyl)butan-1-one;hydrochloride has been studied, providing valuable data for understanding its molecular geometry and interactions (Shi & Jiang, 1999).
properties
IUPAC Name |
2-(methylamino)-1-(4-methylphenyl)butan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-4-11(13-3)12(14)10-7-5-9(2)6-8-10;/h5-8,11,13H,4H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSOPRIVFKVRDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC=C(C=C1)C)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858024 | |
| Record name | 2-(Methylamino)-1-(4-methylphenyl)butan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl Buphedrone Hydrochloride | |
CAS RN |
1336911-98-8 | |
| Record name | 2-(Methylamino)-1-(4-methylphenyl)butan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYLBUPHEDRONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y78FRB99G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



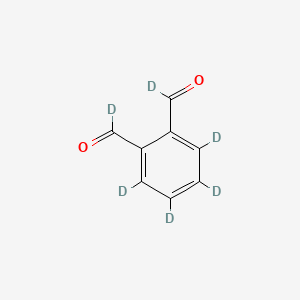


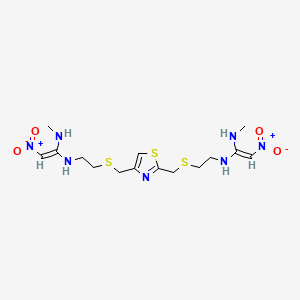
![1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-5-amine](/img/structure/B590410.png)

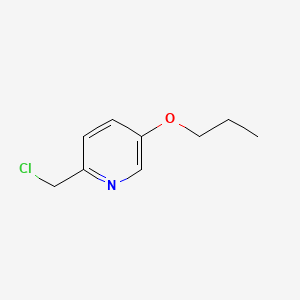
![(2S)-4-[[3-acetamido-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid](/img/structure/B590415.png)

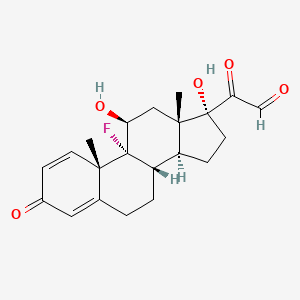
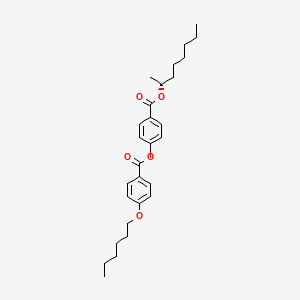

![5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl-4-chloro-2-nitrophenol](/img/structure/B590425.png)
